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Abstract
(2S)-1,4-Dioxane-2-methanamine hydrochloride is a chiral heterocyclic compound of

significant interest in medicinal chemistry and synthetic research. As a bifunctional molecule, it

incorporates a rigid 1,4-dioxane scaffold, a defined stereocenter at the C2 position, and a

reactive primary aminomethyl group. Presented as a stable hydrochloride salt, this compound

serves as a valuable building block for the synthesis of complex molecular architectures and

novel pharmaceutical agents. This technical guide provides a comprehensive examination of its

molecular structure, stereochemistry, physicochemical properties, and spectroscopic

characterization. Furthermore, it delves into established synthetic pathways, analytical

protocols, and key applications, offering researchers and drug development professionals a

thorough understanding of this versatile chemical entity.

Introduction and Nomenclature
(2S)-1,4-Dioxane-2-methanamine hydrochloride is a synthetic organic compound valued for

its specific three-dimensional arrangement.[1] Its structure is foundational for creating

enantiomerically pure molecules, a critical requirement in modern drug development where

stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.
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IUPAC Name: [(2S)-1,4-dioxan-2-yl]methanamine;hydrochloride[2]

CAS Number: 1523541-96-9[1][2][3][4][5][6][7]

Molecular Formula: C₅H₁₂ClNO₂[1][2][3]

Synonyms: (S)-1,4-Dioxane-2-methanamine Hydrochloride, 1-[(2S)-1,4-Dioxan-2-

yl]methanamine hydrochloride[1][6]

The molecule's utility stems from the combination of the hydrophilic, conformationally restricted

dioxane ring and the synthetically versatile primary amine, making it a desirable fragment for

library synthesis and lead optimization campaigns.

Molecular Structure and Stereochemistry
The defining characteristics of (2S)-1,4-Dioxane-2-methanamine hydrochloride arise from

the interplay of its core scaffold, chiral center, and functional group.

The 1,4-Dioxane Ring Conformation
The 1,4-dioxane ring is a six-membered heterocycle containing two ether oxygen atoms at

positions 1 and 4. To minimize steric and torsional strain, the ring predominantly adopts a chair

conformation, analogous to cyclohexane. In this conformation, the substituents on the ring

carbons can occupy either axial or equatorial positions. The aminomethyl group at the C2

position preferentially occupies the equatorial position to minimize 1,3-diaxial interactions,

leading to a more stable energetic state.

The (2S) Stereocenter
The prefix "(2S)" denotes the absolute configuration at the C2 carbon, the molecule's sole

stereocenter. This configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

The substituents on the C2 carbon are prioritized as follows:

-O- (in-ring ether oxygen at position 1): Highest priority.

-CH₂- (in-ring carbon at position 3): Second priority.

-CH₂NH₃⁺ (aminomethyl sidechain): Third priority.
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-H (hydrogen atom): Lowest priority.

When viewing the molecule with the lowest priority group (hydrogen) pointing away, the path

from the highest to the lowest priority (1 → 2 → 3) proceeds in a counter-clockwise direction,

defining the "S" configuration. The precise control of this stereocenter is paramount for its

application in asymmetric synthesis.

The Protonated Aminomethyl Group
The molecule is supplied as a hydrochloride salt, meaning the primary amine of the

methanamine sidechain is protonated to form an ammonium cation (-CH₂NH₃⁺). The positive

charge is balanced by a chloride anion (Cl⁻). This salt form confers several advantages:

Enhanced Stability: It is generally more crystalline and less susceptible to degradation than

the corresponding free base.

Increased Water Solubility: The ionic nature significantly improves solubility in aqueous and

polar protic solvents.

Simplified Handling: The free base is a volatile liquid, whereas the salt is a stable solid at

room temperature.[3]

The C2-C(sidechain) bond is a rotatable single bond, allowing the ammonium group some

conformational flexibility relative to the dioxane ring.[8]

Figure 1: Molecular structure of (2S)-1,4-Dioxane-2-methanamine hydrochloride, highlighting

the (S)-stereocenter at the C2 position.

Physicochemical Properties
A summary of key physicochemical properties is essential for experimental design, including

reaction setup, purification, and formulation.
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Property Value Source

Molecular Weight 153.61 g/mol [2][3][8]

Exact Mass 153.0556563 Da [8]

Appearance Solid (typical) [3]

Purity ≥97% (typical) [2][3][7]

Hydrogen Bond Donors 2 [8]

Hydrogen Bond Acceptors 3 [8]

Topological Polar Surface Area 44.5 Å² [8]

Rotatable Bond Count 1 [8]

Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment rely on a combination of spectroscopic

techniques. The causality for selecting specific methods lies in their ability to probe different

aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules in

solution. For (2S)-1,4-Dioxane-2-methanamine hydrochloride, both ¹H and ¹³C NMR provide

critical information.

¹H NMR: Due to the chiral center, the protons on the dioxane ring carbons (C3, C5, C6) are

diastereotopic, meaning they are chemically non-equivalent and will appear as distinct

signals, often as complex multiplets due to mutual coupling. The protons of the -CH₂-NH₃⁺

group will also be observable.

¹³C NMR: The molecule is expected to show five distinct carbon signals, corresponding to

the five unique carbon environments (C2, C3, C5, C6, and the sidechain -CH₂).
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Nucleus
Predicted Chemical
Shift (ppm)

Multiplicity Notes

¹H ~3.0 - 3.2 Multiplet -CH₂-NH₃⁺

¹H ~3.5 - 4.0 Complex Multiplets
Dioxane ring protons

(8H)

¹³C ~40 - 45 CH₂ -CH₂-NH₃⁺

¹³C ~65 - 75 CH₂, CH Dioxane ring carbons

Note: Predicted shifts are estimates and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups by detecting their

vibrational frequencies.

N-H Stretching: Strong, broad absorptions in the range of 3000-3300 cm⁻¹ are characteristic

of the ammonium (NH₃⁺) group.

C-H Stretching: Absorptions between 2850-3000 cm⁻¹ correspond to the C-H bonds of the

CH₂ groups.

C-O-C Stretching: A strong, characteristic absorption band around 1100 cm⁻¹ is indicative of

the ether linkages in the dioxane ring.[9]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming its molecular weight and elemental composition. Using a technique like

Electrospray Ionization (ESI), the cation [M-Cl]⁺ would be observed, corresponding to the

protonated free base with a mass of 118.08 Da (C₅H₁₂NO₂⁺).

Protocol: Acquiring a ¹H NMR Spectrum
This protocol describes a self-validating system for obtaining a high-quality ¹H NMR spectrum.

The choice of a deuterated polar solvent is critical due to the ionic nature of the hydrochloride
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salt.

Objective: To obtain a high-resolution ¹H NMR spectrum of (2S)-1,4-Dioxane-2-methanamine
hydrochloride for structural verification.

Materials:

(2S)-1,4-Dioxane-2-methanamine hydrochloride (5-10 mg)

Deuterium oxide (D₂O) or DMSO-d₆ (0.6 mL)

NMR tube (5 mm)

Pipettes and vial

Methodology:

Sample Preparation: a. Accurately weigh 5-10 mg of the compound into a clean, dry vial.

Causality: This amount provides sufficient concentration for a good signal-to-noise ratio

without causing line broadening. b. Add ~0.6 mL of D₂O to the vial. Causality: D₂O is chosen

as the solvent to solubilize the salt and to avoid a large interfering solvent proton peak. c.

Vortex the vial until the solid is completely dissolved. d. Transfer the solution to a 5 mm NMR

tube.

Instrument Setup & Shimming: a. Insert the tube into the NMR spectrometer. b. Lock the

spectrometer on the deuterium signal from the D₂O solvent. Trustworthiness: A stable lock

ensures field stability during acquisition. c. Shim the magnetic field to optimize its

homogeneity. A well-shimmed sample will exhibit sharp, symmetrical peaks. Trustworthiness:

This step is critical for resolving complex multiplets and obtaining accurate coupling

constants.

Spectrum Acquisition: a. Acquire a standard one-dimensional proton spectrum using a 90°

pulse angle. b. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-

10 ppm). c. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate

signal-to-noise ratio.
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Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID).

b. Phase the resulting spectrum to ensure all peaks are in positive absorption mode. c.

Calibrate the chemical shift axis by referencing the residual HDO peak to 4.79 ppm. d.

Integrate the peaks to determine the relative ratios of protons. e. Analyze the chemical shifts,

coupling patterns, and integrals to confirm the structure.
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Figure 2: Standard workflow for ¹H NMR spectrum acquisition and analysis.
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Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (2S)-1,4-Dioxane-2-methanamine hydrochloride
requires a stereoselective approach. A plausible route, adapted from related syntheses,

involves the conversion of a chiral precursor. One such method involves the transformation of

(2S)-1,4-dioxane-2-methyl-4-methyl p-toluenesulfonate.[10]

The key steps are:

Nucleophilic Substitution: The tosylate, an excellent leaving group, is displaced by an amine

source. In a high-pressure autoclave, the tosylate is reacted with methylamine in an alcohol

solvent.[10]

Acidification: After the reaction, the solvent is removed, and the residue is dissolved in a

suitable solvent like isopropanol. Hydrochloric acid is then added to precipitate the desired

hydrochloride salt.[10]

Isolation: The resulting solid is isolated by filtration, yielding the final product with high

enantiomeric excess (ee >99%).[10]

The choice to use a chiral starting material and reaction conditions that do not racemize the

stereocenter is fundamental to this process. This avoids costly chiral separation steps later on.

[10]

(2S)-1,4-dioxane-2-methyl
p-toluenesulfonate

Crude (2S)-1,4-Dioxane-
2-methanamine (Free Base)

Nucleophilic
Substitution

Methylamine (33%)
Ethanol Solvent

Autoclave
80-100 °C, 20-48h

(2S)-1,4-Dioxane-2-methanamine
Hydrochloride (Solid)

Acidification &
Crystallization

Isopropanol (Solvent)
Hydrochloric Acid (36%)

Cool to 10-20 °C
Precipitation

Filtration & Drying
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Click to download full resolution via product page

Figure 3: Synthetic workflow for the preparation of the target compound from a tosylate

precursor.

Applications in Research and Drug Development
The structural motifs present in (2S)-1,4-Dioxane-2-methanamine hydrochloride make it a

highly attractive building block for drug discovery:

Chiral Amine: Primary amines are fundamental handles for a vast array of chemical

transformations, including amide bond formation, reductive amination, and the synthesis of

sulfonamides and ureas. The defined stereochemistry allows for the creation of specific

interactions with chiral biological targets like enzymes and receptors.

1,4-Dioxane Scaffold: The dioxane ring acts as a polar, metabolically stable, and

conformationally constrained scaffold. It is often used as a bioisostere for other ring systems

to improve physicochemical properties such as solubility and metabolic stability.

Scaffold Decoration: It can be readily incorporated into larger molecules to explore new

chemical space. Its rigid nature helps to pre-organize appended pharmacophoric elements in

a defined spatial orientation, which can enhance binding affinity to a target protein.

Handling, Storage, and Safety
As with any chemical reagent, proper handling procedures are essential to ensure laboratory

safety.

Hazards: The compound is classified as harmful if swallowed and causes skin and serious

eye irritation.[2][8] It may also cause respiratory irritation.[2][8]

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with

side shields, and a lab coat when handling this material.[3][11] Work should be conducted in

a well-ventilated area or a chemical fume hood.[2]

Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[3] The

material is a stable salt, but like many amine salts, it can be hygroscopic.
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First Aid: In case of eye contact, rinse cautiously with water for several minutes.[2][6] If on

skin, wash with plenty of soap and water.[6] If swallowed, rinse the mouth and call a poison

center or doctor immediately.[2]

Conclusion
(2S)-1,4-Dioxane-2-methanamine hydrochloride is more than a simple chemical; it is a

precisely engineered tool for the construction of complex, stereochemically defined molecules.

Its molecular structure, characterized by a stable dioxane chair conformation, an equatorial

aminomethyl substituent, and a defined (S)-stereocenter, provides a robust platform for

synthetic innovation. A thorough understanding of its properties, spectroscopic signatures, and

safe handling is crucial for leveraging its full potential in the fields of pharmaceutical sciences

and chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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